(R)-3,5-Dimethoxy-2-(pyrrolidin-2-yl)phenol
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Overview
Description
®-3,5-Dimethoxy-2-(pyrrolidin-2-yl)phenol is a compound that features a pyrrolidine ring attached to a phenol group with two methoxy substituents
Preparation Methods
The synthesis of ®-3,5-Dimethoxy-2-(pyrrolidin-2-yl)phenol typically involves the construction of the pyrrolidine ring followed by its attachment to the phenol group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the pyrrolidine ring can be synthesized via a cyclization reaction involving a primary amine and a suitable carbonyl compound . Industrial production methods may involve the use of microfluidic reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
®-3,5-Dimethoxy-2-(pyrrolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
®-3,5-Dimethoxy-2-(pyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3,5-Dimethoxy-2-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
®-3,5-Dimethoxy-2-(pyrrolidin-2-yl)phenol can be compared to other pyrrolidine-containing compounds such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring but differ in their substituents and overall structure.
Properties
Molecular Formula |
C12H17NO3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
3,5-dimethoxy-2-[(2R)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C12H17NO3/c1-15-8-6-10(14)12(11(7-8)16-2)9-4-3-5-13-9/h6-7,9,13-14H,3-5H2,1-2H3/t9-/m1/s1 |
InChI Key |
SFYWFQKIWBNQJD-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)[C@H]2CCCN2)O |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2CCCN2)O |
Origin of Product |
United States |
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